molecular formula C11H12N2OS B494090 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole CAS No. 58876-81-6

3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole

Cat. No.: B494090
CAS No.: 58876-81-6
M. Wt: 220.29g/mol
InChI Key: MIISHAVOZVTBNS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through cyclization to form the pyrazole ring. Common reagents used in this synthesis include acetic acid, ethanol, and hydrazine hydrate. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(methylthio)phenyl N-(4-methoxyphenyl)carbamate: Shares similar functional groups but differs in the core structure.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: Used in similar applications but have different structural frameworks.

Uniqueness

3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methylsulfanyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-9-5-3-8(4-6-9)10-7-11(15-2)13-12-10/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIISHAVOZVTBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474285
Record name AR-682/43286383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58876-81-6
Record name AR-682/43286383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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